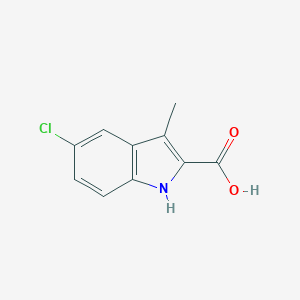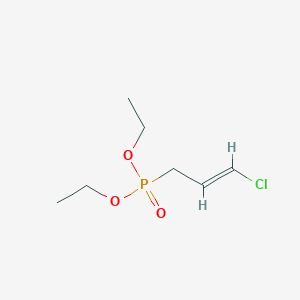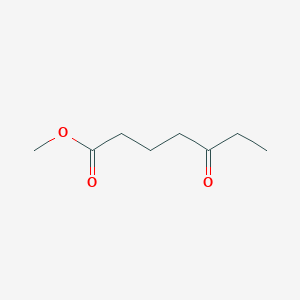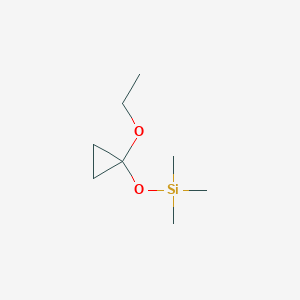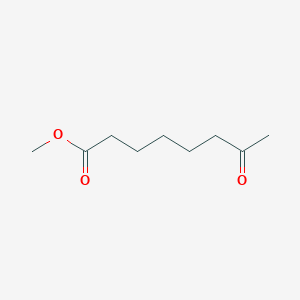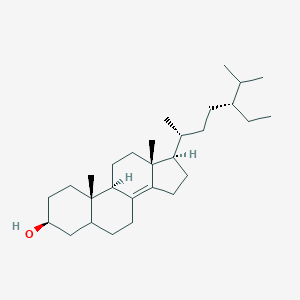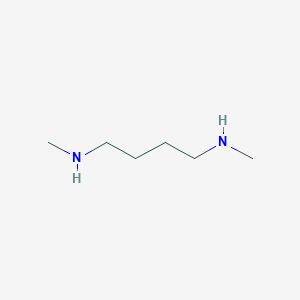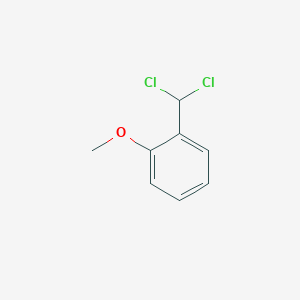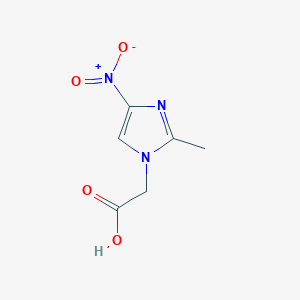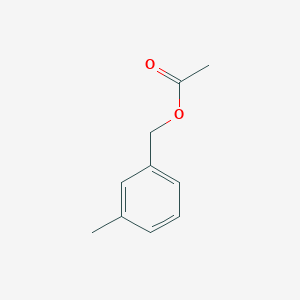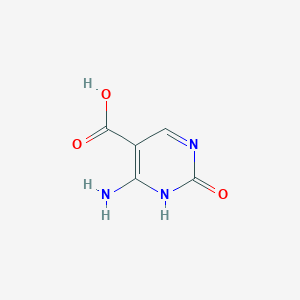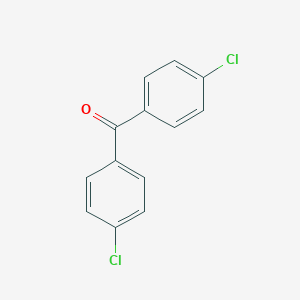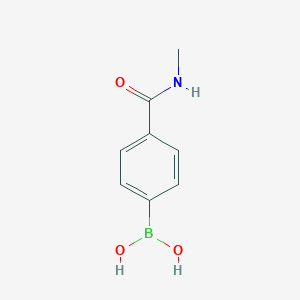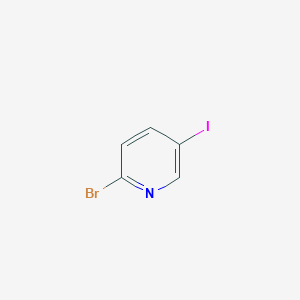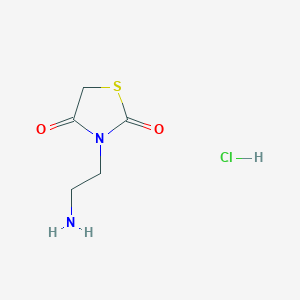
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione, which has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This characteristic suggests its potential as a lead compound for developing new anticancer agents, as it has shown the ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in the G(0)/G(1) phase in human leukemia U937 cells .
Synthesis Analysis
The synthesis of thiazolidine derivatives can be achieved through the reaction of α-amino acid esters containing hydroxyl or mercapto groups with aromatic aldehydes. Subsequent dehydrogenation and interaction with other reagents such as p-nitrobenzaldehyde and piperidine can lead to the formation of oxazolidines, thiazolidines, and their bicyclic derivatives . Although the specific synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing nitrogen and sulfur atoms. The structure and composition of related compounds have been confirmed by various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data. Single crystal X-ray diffraction has been used to determine the nonplanar conformation of these molecules, which is stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo a range of chemical reactions, including rearrangements and cyclization. For instance, reaction with isothiocyanates can lead to the formation of novel spiro-linked and imidazoline derivatives. These reactions are often facilitated by specific conditions such as boiling in acetic acid or concentrated hydrochloric acid . The ability to undergo diverse chemical transformations makes thiazolidine derivatives versatile intermediates in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The nonplanar conformation of these compounds, as revealed by X-ray analysis, suggests the presence of steric hindrance which can affect their reactivity and physical properties. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and weak C-H...π interactions, are indicative of their solid-state behavior and potential solubility characteristics .
Wissenschaftliche Forschungsanwendungen
Heteroaryl Thiazolidine-2,4-diones Synthesis
A study by Ibrahim et al. (2011) focuses on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation and reaction processes, yielding compounds with antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This underscores its potential in developing antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Dual Inhibitor of Signaling Pathways
Li et al. (2010) discovered a derivative of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, presenting a novel lead compound for anticancer agents due to its cell proliferation inhibition and apoptosis induction in human leukemia cells (Li et al., 2010).
Anticancer and Anti-inflammatory Activities
Another derivative has shown promising in vitro anti-breast cancer activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity, offering insights into developing treatments for cancer and inflammation (Uwabagira & Sarojini, 2019).
HIV-1 Reverse Transcriptase Inhibition
Seniya et al. (2015) conducted in-silico studies showing that a herbal drug containing a thiazolidine-2,4-dione derivative inhibits HIV-1 reverse transcriptase activity. This suggests its utility in AIDS treatment, demonstrating a natural molecule's potential to prevent HIV-associated disorders (Seniya, Yadav, Khan, & Sah, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVYLLONFKJSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride | |
CAS RN |
19382-49-1 |
Source


|
| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19382-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

